[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate
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Overview
Description
4E-Deacetylchromolaenide 4’-O-acetate is a sesquiterpenoid compound that can be isolated from the plant Eupatorium chinense L. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4E-Deacetylchromolaenide 4’-O-acetate can be synthesized through chemical methods. The synthesis involves the acetylation of 4E-Deacetylchromolaenide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of 4E-Deacetylchromolaenide 4’-O-acetate involves the extraction of the compound from Eupatorium chinense L. followed by purification processes such as column chromatography. The compound is then subjected to acetylation to obtain the final product .
Types of Reactions:
Oxidation: 4E-Deacetylchromolaenide 4’-O-acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form deacetylated products.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and hydrochloric acid can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of 4E-Deacetylchromolaenide 4’-O-acetate.
Reduction: Deacetylated products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4E-Deacetylchromolaenide 4’-O-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.
Biology: The compound is studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new pharmaceuticals and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of 4E-Deacetylchromolaenide 4’-O-acetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
4E-Deacetylchromolaenide: The parent compound without the acetate group.
Chromolaenide: Another sesquiterpenoid with similar biological activities.
Comparison: 4E-Deacetylchromolaenide 4’-O-acetate is unique due to its acetylated structure, which enhances its biological activities compared to its parent compound, 4E-Deacetylchromolaenide. The presence of the acetate group increases its stability and bioavailability, making it a more potent bioactive compound .
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
DULROFCOEMAPJD-IEBFLSOUSA-N |
Isomeric SMILES |
CC1=CC[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
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